

A Comparative Guide to Proficiency Testing Schemes for Patulin Analysis in Food

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Patulin

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For researchers, scientists, and professionals in drug development, ensuring the accuracy and reliability of analytical data is paramount. In the realm of food safety, particularly concerning the mycotoxin **patulin**, participation in proficiency testing (PT) schemes is a critical component of a robust quality assurance program. This guide provides a comparative overview of prominent PT schemes for **patulin** analysis, offering insights into their structure, methodologies, and performance data to aid laboratories in selecting the most suitable program for their needs.

Leading Proficiency Testing Providers

Several organizations are recognized for their comprehensive PT schemes for mycotoxin analysis, including **patulin**. This guide focuses on three prominent providers: FAPAS®, BIPEA, and Trilogy Analytical Laboratory. These organizations are accredited to ISO/IEC 17043, the international standard for the competence of proficiency testing providers, ensuring the quality and impartiality of their programs.^{[1][2]}

FAPAS®, offered by Fera Science Ltd., is a leading global provider of proficiency testing for the food and feed industry. Their **patulin** PT schemes cover a range of relevant food matrices, providing a realistic challenge for participating laboratories.

BIPEA (Bureau Interprofessionnel d'Etudes Analytiques) is a European-based, independent organization that has been providing proficiency testing programs since 1970. Their **patulin** determination scheme is well-established and attracts international participation.^{[1][3]}

Trilogy Analytical Laboratory specializes in mycotoxin analysis and offers a variety of quality control materials and proficiency testing programs.[2] Their expertise in mycotoxin testing makes their PT schemes a valuable tool for laboratories focused on this area.

Comparison of Patulin Proficiency Testing Schemes

The following tables summarize the key features and available performance data from the **patulin** proficiency testing schemes offered by FAPAS®, BIPEA, and Trilogy Analytical Laboratory.

Table 1: Overview of **Patulin** Proficiency Testing Schemes

Feature	FAPAS®	BIPEA	Trilogy Analytical Laboratory
Program Name	Food Chemistry Proficiency Testing	PTS 28: Patulin determination	Mycotoxin Proficiency Testing
Accreditation	ISO/IEC 17043	ISO/IEC 17043	ISO/IEC 17043
Typical Matrices	Apple juice (clear and cloudy), Apple purée	Apple juice, apple sauce, apple concentrate, cider, multifruits compote, pommeau	Information not publicly available
Frequency	Multiple rounds per year	3 rounds per annual series	Information not publicly available
Number of Participants	Varies by round (e.g., 63 in one round)	29 registered laboratories from 6 countries	Information not publicly available

Table 2: Publicly Available Performance Data from FAPAS® **Patulin** Proficiency Tests

Report/QC Code	Year	Matrix	Assigned Value (µg/kg)	Standard Deviation for Proficiency (µg/L)	Acceptable Range for $ z \leq 2$ (µg/kg)
T1674QC	N/A	Apple Juice (Cloudy)	18.6	N/A	10.4 - 26.8
1676	2021	Apple Puree	16.5	3.63	N/A
1677	2021	Apple Juice (Cloudy)	18.2	4.00	N/A
1680	2022	Apple Juice (Cloudy)	14.4	3.17	N/A

Note: Publicly available quantitative data for BIPEA and Trilogy Analytical Laboratory **patulin** PT schemes were not found during the search.

Experimental Protocols for Patulin Analysis

Participating laboratories in these PT schemes employ a variety of analytical methods. However, the most common and officially recognized methods for **patulin** determination in food matrices, such as apple juice, are based on high-performance liquid chromatography (HPLC) with ultraviolet (UV) detection. The following is a representative experimental protocol based on established methods like the AOAC Official Method 995.10 and ISO 8128-1.

A Typical Workflow for **Patulin** Analysis:



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A typical workflow for **patulin** analysis in food samples.

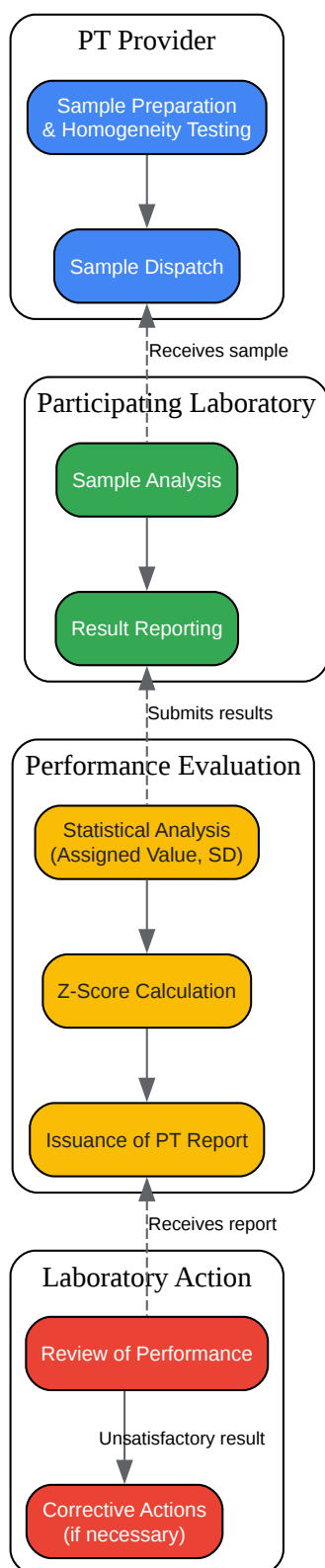
Detailed Methodological Steps:

- **Sample Preparation:** A representative sample of the food matrix (e.g., 10 mL of apple juice) is accurately measured.
- **Extraction:** **Patulin** is extracted from the sample using a suitable organic solvent, most commonly ethyl acetate, through liquid-liquid extraction.
- **Cleanup:** The extract is then washed with a sodium carbonate solution to remove acidic interferences.
- **Drying and Concentration:** The cleaned extract is dried using anhydrous sodium sulfate and then concentrated, often by evaporation under a stream of nitrogen.
- **Reconstitution:** The dried residue is redissolved in a suitable solvent, typically the mobile phase used for HPLC analysis.
- **HPLC-UV Analysis:** The reconstituted sample is injected into an HPLC system equipped with a C18 column and a UV detector set at approximately 276 nm for the detection and quantification of **patulin**.
- **Quantification:** The concentration of **patulin** in the sample is determined by comparing the peak area of the analyte to a calibration curve prepared from certified **patulin** standards.

For more complex matrices or for confirmation of results, laboratories may employ more advanced techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Logical Framework for Proficiency Testing

The participation in and evaluation of results from a proficiency testing scheme follows a well-defined logical process. This process ensures that laboratories receive an objective assessment of their analytical performance.



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Logical flow of a proficiency testing scheme.

In conclusion, participation in proficiency testing schemes is an indispensable practice for laboratories conducting **patulin** analysis in food. By carefully evaluating the offerings of providers such as FAPAS®, BIPEA, and Trilogy Analytical Laboratory, and by employing robust and validated analytical methods, laboratories can ensure the quality and credibility of their results, thereby contributing to the safety of the food supply.

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- To cite this document: BenchChem. [A Comparative Guide to Proficiency Testing Schemes for Patulin Analysis in Food]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7790437#proficiency-testing-schemes-for-patulin-analysis-in-food]

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